甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl carbamothioylformate, also known as methyl carbamate, is a compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent, its role as a corrosion inhibitor, and its use in chemical synthesis. The compound has been synthesized and characterized through various chemical transformations and has shown significant biological activity in certain contexts .

Synthesis Analysis

The synthesis of methyl carbamothioylformate derivatives has been achieved through different routes. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative, was synthesized from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of aniline with methyl formate to produce methyl N-phenyl carbamate, which offers a greener alternative to traditional methods . Additionally, N-methyl carbamoylimidazole has been synthesized from 1,1-carbonyldiimidazole (CDI) and MeNH3Cl, serving as a methyl isocyanate equivalent .

Molecular Structure Analysis

The molecular structure of methyl carbamothioylformate derivatives has been explored using computational methods. For example, the molecular structure and spectral properties of methyl N-(4,6-dimethoxypyrimidin-2-yl) carbamate were studied using density functional theory, revealing the molecule's symmetry and energy gap . The rotational spectrum and hyperfine structure of methyl carbamate have also been measured, providing detailed spectroscopic constants and insights into internal rotation .

Chemical Reactions Analysis

Methyl carbamothioylformate and its derivatives participate in various chemical reactions. Methyl carbamate acts as a cathodic type inhibitor in corrosion processes, with its inhibitive action discussed in terms of adsorption on the electrode surface . The compound has also been used in permethylation reactions of complex carbohydrates, demonstrating its utility in confirming chemical structures . Furthermore, methyl carbamates have been synthesized directly from carbon dioxide and amines in a one-pot, two-step reaction, illustrating the compound's versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl carbamothioylformate derivatives have been studied through experimental and theoretical approaches. The adsorption and inhibition effect of methyl carbamate on copper metal in nitric acid was investigated, showing that the compound obeys the Langmuir isotherm and suggesting the sulfur atom as the most probable adsorption site . The permethylation of glycolipids and polysaccharides catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide highlights the reactivity of methyl carbamate derivatives in non-aqueous media .

科学研究应用

抗肿瘤特性

甲基氨基甲酸酯因其抗肿瘤特性而受到探索。发现该化合物对各种类型的白血病和癌瘤有效,包括淋巴性 L 1210 白血病、淋巴细胞性 P 388 白血病、黑色素瘤 B 16 和刘易斯肺癌。其在治疗活性剂量下的低毒性使其成为癌症治疗临床应用的候选药物 (Atassi & Tagnon, 1975).

缓蚀

甲基氨基甲酸酯因其缓蚀性能而受到研究,特别是在铜金属上。它作为阴极型缓蚀剂,通过缓蚀剂分子的吸附来阻挡电极表面。该特性对于包括金属保存的各种工业应用具有重要意义 (John, Kuruvilla, & Joseph, 2013).

环境影响和毒性研究

甲基氨基甲酸酯的环境影响和毒性已成为广泛研究的主题。其作为纺织工业中化学中间体的用途以及对蚯蚓等非目标生物的影响已得到分析。这些研究对于了解该化合物的生态足迹和安全性至关重要 (Gupta & Saxena, 2003).

药物应用

在药物学中,甲基氨基甲酸酯因其降解产物和在药物制剂中的稳定性而受到研究,例如甲苯达唑(一种用作驱虫剂的药物)。这项研究对于确保药物产品的功效和安全性至关重要 (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

农业用途

在农业中,甲基氨基甲酸酯衍生物如苯菌灵用作合成杀菌剂。了解它们的作用方式、环境影响和潜在毒性对于可持续农业实践至关重要 (Muthuviveganandavel, Muthuraman, Muthu, & Srikumar, 2010).

安全和危害

属性

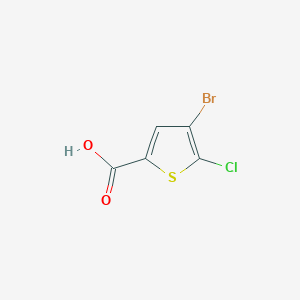

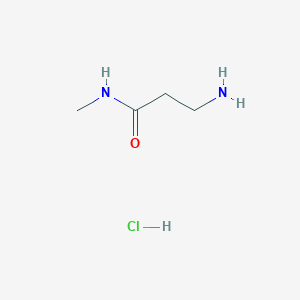

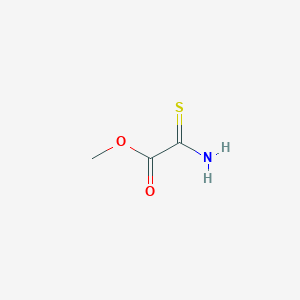

IUPAC Name |

methyl 2-amino-2-sulfanylideneacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c1-6-3(5)2(4)7/h1H3,(H2,4,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOOPNVCLWZMAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575128 |

Source

|

| Record name | Methyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl carbamothioylformate | |

CAS RN |

86563-22-6 |

Source

|

| Record name | Methyl amino(sulfanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl carbamothioylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)